molecular formula C18H29N3O4 B2948643 Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235371-80-8

Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2948643
CAS No.: 1235371-80-8
M. Wt: 351.447
InChI Key: QCLLENNZNILAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H29N3O4 and its molecular weight is 351.447. The purity is usually 95%.
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Biological Activity

Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with various functional groups, including an amide and an ester. Its molecular formula is C17H26N2O3C_{17}H_{26}N_2O_3, with a molecular weight of approximately 302.41 g/mol. The presence of the cyclohexene moiety contributes to its unique properties and potential interactions within biological systems.

Research indicates that this compound may interact with various biological pathways, particularly those involving signal transduction and enzyme inhibition. Key mechanisms include:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases, which are crucial in regulating cell growth and differentiation.
  • Modulation of Apoptosis : It may influence apoptotic pathways, potentially offering therapeutic benefits in cancer treatment by promoting programmed cell death in malignant cells.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest:

ParameterValue
Oral Bioavailability42%
Half-life80 min
Clearance14 mL/min/kg
Volume of Distribution0.6 L/kg

These parameters indicate favorable characteristics for oral administration and therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cells : In a recent study, the compound was tested against MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 150 nM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
  • Lung Cancer Model : Another investigation utilized A549 lung cancer cells to evaluate the compound's effects on cell migration and invasion. Results indicated a significant decrease in both metrics, suggesting potential applications in preventing metastasis.

Properties

IUPAC Name

methyl 4-[[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h5,15H,2-4,6-13H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLLENNZNILAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.